See also: Cannabis sativa subsp. indica top (part of).

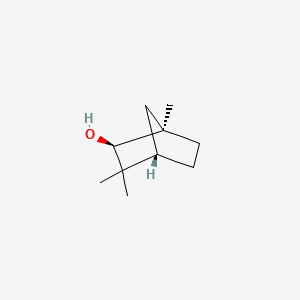

beta-Fenchyl alcohol

CAS No.: 22627-95-8

Cat. No.: VC18946055

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22627-95-8 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | (1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |

| Standard InChI | InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |

| Standard InChI Key | IAIHUHQCLTYTSF-QXFUBDJGSA-N |

| Isomeric SMILES | C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |

| Canonical SMILES | CC1(C2CCC(C2)(C1O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Beta-Fenchyl alcohol (CAS 1632-73-1), also known as (-)-β-Fenchyl alcohol or 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, belongs to the monoterpenoid alcohol class. Its IUPAC name is exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, reflecting its bicyclic structure with a hydroxyl group at the exo position . The compound exhibits chirality, with the (-)-enantiomer being the naturally prevalent form .

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 154.25 g/mol | |

| Melting point | 43–46°C | |

| Boiling point | 201–202°C | |

| Density | 0.8704 (estimate) | |

| Refractive index | 1.4723 | |

| LogP | 2.71 |

The bicyclo[2.2.1]heptane skeleton confers rigidity, while the hydroxyl group enables hydrogen bonding and reactivity. X-ray crystallography confirms the exo configuration, where the hydroxyl group projects outward from the bicyclic framework .

Physicochemical Properties

Beta-Fenchyl alcohol is a colorless to pale yellow liquid at room temperature, transitioning to a solid below 43°C . Its solubility profile includes slight miscibility in water (0.1–1 g/L at 20°C) and high solubility in organic solvents like ethanol and chloroform . The compound’s vapor pressure is estimated at 0.15 mmHg at 25°C, contributing to its volatility in fragrance applications.

Odor and Flavor Profile

The stereochemistry significantly influences sensory properties; enantiomeric purity affects aroma intensity and quality.

Natural Occurrence and Biosynthesis

Beta-Fenchyl alcohol is widely distributed in plant essential oils:

| Plant Source | Concentration Range | Reference |

|---|---|---|

| Pinus sylvestris | 2–5% | |

| Foeniculum vulgare | 1–3% | |

| Eucalyptus globulus | 0.5–2% | |

| Artemisia santolinaefolia | 1–4% |

Biosynthetically, it derives from fenchone via NADPH-dependent ketone reduction in plant terpenoid pathways. Enzymes such as short-chain dehydrogenases catalyze the stereospecific reduction of the ketone group .

Synthesis and Industrial Production

Laboratory Synthesis

-

Fenchone Reduction:

Catalytic hydrogenation of (-)-fenchone using Pd/C in ethanol yields (-)-β-Fenchyl alcohol with >90% enantiomeric excess .Reaction conditions: 50°C, 5 atm H₂, 6 hours.

-

Hydroboration-Oxidation:

Reaction of α-pinene with borane-THF followed by oxidative workup produces racemic β-Fenchyl alcohol.

Industrial Purification

-

Distillation: Fractional distillation under reduced pressure (10 mmHg, 80°C) .

-

Recrystallization: From benzene/petroleum ether (1:3) to achieve ≥99% purity .

Chemical Reactivity

Beta-Fenchyl alcohol participates in characteristic alcohol reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | CrO₃/H₂SO₄, 0°C | Fenchone |

| Esterification | Acetic anhydride, H₂SO₄ cat. | Fenchyl acetate |

| Dehydration | H₃PO₄, 150°C | α-Fenchene |

The steric hindrance of the bicyclic system slows reaction kinetics compared to acyclic terpene alcohols.

Industrial and Scientific Applications

Fragrance and Flavor Industry

-

Perfumery: Base note in masculine fragrances (usage: 0.5–2%) .

-

Food flavoring: GRAS status (FEMA 2480), used in citrus beverages at 1–5 ppm .

Pharmaceutical Research

-

Chiral auxiliary: Synthesizing taxane derivatives for anticancer studies.

-

Terpenoid biosynthesis: Mechanistic studies on plant cytochrome P450 enzymes .

Material Science

-

Polymer plasticizers: Ester derivatives improve PVC flexibility.

| Endpoint | Result | MOE |

|---|---|---|

| Genotoxicity | Negative (Ames test) | N/A |

| Repeated dose toxicity | NOAEL = 15 mg/kg/day (rat) | 31,250 |

| Reproductive toxicity | NOAEL = 1000 mg/kg/day (rabbit) | 2,083,333 |

| Skin sensitization | Below DST (900 μg/cm²) | N/A |

Systemic exposure in humans is 0.48 μg/kg/day, 60-fold below the Threshold of Toxicological Concern (30 μg/kg/day) .

Regulatory Status

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume